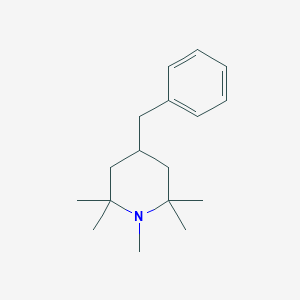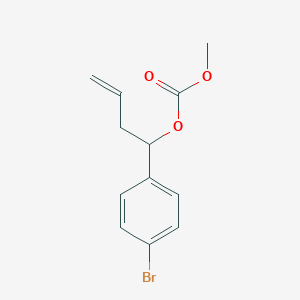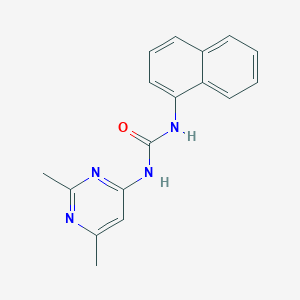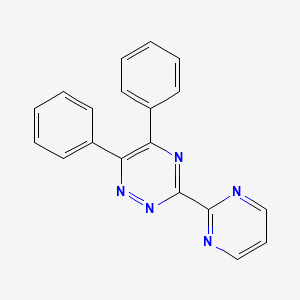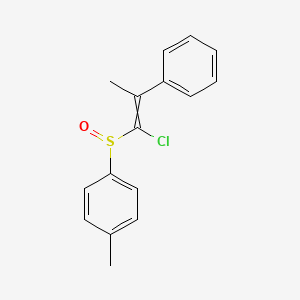![molecular formula C22H24NOP B12573339 Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- CAS No. 305831-73-6](/img/structure/B12573339.png)
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group, which is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific configuration of this compound, with a (1S)-1-(3-methylphenyl)propyl substituent, adds to its distinctiveness and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- typically involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide, followed by trapping with Ph2PCl and subsequent oxidation. The reaction conditions often include the use of reagents such as hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se) for the oxidation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, sulfur, and selenium.
Substitution: It can participate in substitution reactions, particularly involving the phosphorus atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sulfur (S8), selenium (Se).
Substitution reagents: Ph2PCl for trapping during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield phosphoryl, phosphorothioyl, and phosphoroselenoyl derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- has several scientific research applications, including:
Biology and Medicine:
Industry: Possible use in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions such as zinc. The molecular structure allows for the formation of seven-membered chelates, which can stabilize the metal center and enhance catalytic activity . The natural bond orbital (NBO) analysis suggests that the stabilization effect provided by orbital interactions is significant in these complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenylphosphoryl-phosphinic amide
- Diphenylphosphorothioyl-phosphinic amide
- Diphenylphosphoroselenoyl-phosphinic amide
Uniqueness
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is unique due to its specific (1S)-1-(3-methylphenyl)propyl substituent, which distinguishes it from other phosphinic amides
Eigenschaften
CAS-Nummer |
305831-73-6 |
|---|---|
Molekularformel |
C22H24NOP |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(1S)-N-diphenylphosphoryl-1-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C22H24NOP/c1-3-22(19-12-10-11-18(2)17-19)23-25(24,20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-17,22H,3H2,1-2H3,(H,23,24)/t22-/m0/s1 |
InChI-Schlüssel |
FQTUQRHHBFDXCS-QFIPXVFZSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


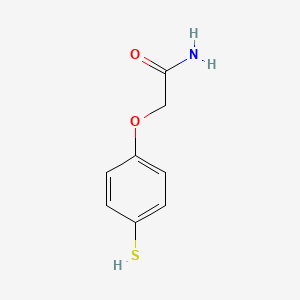
![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)

![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)

